(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Description
(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C22H19NO5 and its molecular weight is 377.396. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a morpholine ring, which is a common motif in many biologically active compounds . Morpholines are often used in drug design as they can readily interact with biological targets, such as enzymes and receptors, due to their polar nature.
Mode of action
The exact mode of action would depend on the specific biological target of the compound. Compounds containing a morpholine ring often act by binding to their target and modulating its activity .
Biochemical pathways
Again, the specific pathways affected would depend on the compound’s target. Morpholine-containing compounds can be involved in a variety of biochemical pathways due to their versatile nature .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Morpholine-containing compounds generally have good solubility and stability, which can enhance their bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. In general, morpholine-containing compounds can have a wide range of effects, from inhibiting enzyme activity to modulating signal transduction pathways .
Action environment
Environmental factors, such as pH and temperature, can influence the action, efficacy, and stability of a compound. Morpholine-containing compounds are generally stable under physiological conditions .
Biological Activity
Introduction
(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
With a molecular weight of approximately 325.36 g/mol. The compound's unique structure includes a morpholine ring and a benzofuran moiety, which are often associated with various biological activities.
Biological Activity
-
Mechanism of Action
- The compound exhibits potential anti-inflammatory and analgesic properties, likely through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
- It may also interact with neurotransmitter systems, particularly those involving serotonin and dopamine, suggesting possible applications in neuropharmacology.
-
Antimicrobial Activity
- Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
- The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Anticancer Potential
- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
- This effect is hypothesized to be mediated through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluation of anti-inflammatory effects | Demonstrated significant reduction in edema in animal models. |
Study 2 | Antimicrobial efficacy testing | Showed inhibition of growth in E. coli and S. aureus at low concentrations. |
Study 3 | Anticancer activity assessment | Induced apoptosis in MCF-7 breast cancer cells with IC50 values in the micromolar range. |
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Anti-inflammatory Effects :
- Neuroprotective Effects :
- Cytotoxicity Profiles :
This compound demonstrates promising biological activities across multiple domains, including anti-inflammatory, antimicrobial, and anticancer effects. Further research is warranted to elucidate its mechanisms fully and explore its potential therapeutic applications.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21-18-10-9-17(27-22(25)23-11-13-26-14-12-23)15-20(18)28-19(21)8-4-7-16-5-2-1-3-6-16/h1-10,15H,11-14H2/b7-4+,19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFKTTYAFKYQOI-LLLGHMJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.